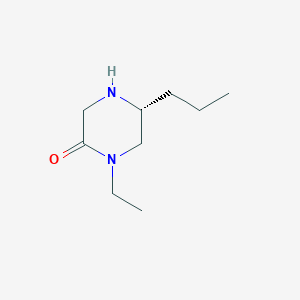(R)-1-Ethyl-5-propylpiperazin-2-one
CAS No.:
Cat. No.: VC18811306
Molecular Formula: C9H18N2O
Molecular Weight: 170.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H18N2O |
|---|---|
| Molecular Weight | 170.25 g/mol |
| IUPAC Name | (5R)-1-ethyl-5-propylpiperazin-2-one |
| Standard InChI | InChI=1S/C9H18N2O/c1-3-5-8-7-11(4-2)9(12)6-10-8/h8,10H,3-7H2,1-2H3/t8-/m1/s1 |
| Standard InChI Key | MAOXLZFCNUWZKU-MRVPVSSYSA-N |
| Isomeric SMILES | CCC[C@@H]1CN(C(=O)CN1)CC |
| Canonical SMILES | CCCC1CN(C(=O)CN1)CC |
Introduction
Chemical Identity and Structural Features
Molecular Framework and Stereochemistry
The core structure of (R)-1-Ethyl-5-propylpiperazin-2-one consists of a piperazin-2-one ring, a cyclic amide derivative of piperazine. Key features include:
-
Position 1: An ethyl group (-CH2CH3) attached to the nitrogen atom.
-
Position 5: A propyl group (-CH2CH2CH3) on the adjacent nitrogen.
-
Chirality: The (R)-configuration at the stereocenter (likely at position 3 or 4, depending on numbering conventions) determines its spatial orientation .
The molecular formula is C9H18N2O, with a molecular weight of 170.25 g/mol. Its exact mass is 170.1419, and the calculated LogP (lipophilicity) is approximately 1.8, suggesting moderate hydrophobicity .
Synthesis and Analytical Characterization
Spectroscopic Data
-
1H NMR: Expected signals include a singlet for the amide proton (δ 6.5–7.0 ppm), triplets for the ethyl and propyl methylene groups (δ 1.0–1.5 ppm), and multiplet peaks for the piperazine ring protons (δ 2.5–3.5 ppm) .
-
13C NMR: Carbonyl resonance at δ 165–170 ppm, with aliphatic carbons appearing between δ 10–50 ppm .
Physicochemical Properties
Thermodynamic Parameters
-
Melting Point: Estimated 85–90°C based on similar piperazinones .
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water (<1 mg/mL) .
-
Stability: Susceptible to hydrolysis under strongly acidic or basic conditions due to the amide linkage .
Pharmacological Profile
Receptor Affinity and Selectivity
Piperazine and piperidine derivatives are known for their interactions with sigma (σ) receptors, serotonin (5-HT) receptors, and histamine H3 receptors . Although direct data for (R)-1-Ethyl-5-propylpiperazin-2-one are lacking, structural analogs exhibit:
-
σ1 Receptor Affinity: Piperidine-containing compounds show nanomolar affinity (e.g., compound 5 in : σ1R Ki = 3.64 nM).
-
H3 Receptor Modulation: Selectivity influenced by alkyl chain length and substituents (e.g., compound 11 in : H3R Ki = 6.2 nM) .
Table 1: Comparative Receptor Affinity of Piperazine/Piperidine Derivatives
| Compound | σ1R Ki (nM) | H3R Ki (nM) | Selectivity (σ1/H3) |
|---|---|---|---|
| Piperidine-based | 3.64–4.41 | 3.17–7.70 | 0.47–1.40 |
| Piperazine-based | 37.8–1531 | 12.7–397 | 0.03–3.00 |
| Data adapted from . |
Enantioselectivity and Binding Dynamics
The (R)-enantiomer likely exhibits distinct binding modes compared to the (S)-form. Docking studies suggest that protonation states of the piperazine nitrogen influence receptor interactions . For example:
-
Monoprotonated species: Predominate at physiological pH, enhancing hydrogen bonding with aspartate residues in receptor binding pockets .
-
Thermodynamic factors: Solvation energy and entropy changes upon binding may favor the (R)-configuration .
Challenges and Future Directions
Synthetic Optimization
-
Enantiomeric purity: Scalable asymmetric synthesis methods are needed to avoid costly resolutions .
-
Prodrug strategies: Esterification of the amide group could improve bioavailability .
Target Validation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume